molecular formula C13H7BrN2O2S B6153837 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid CAS No. 1550278-68-6

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

Cat. No. B6153837
CAS RN: 1550278-68-6
M. Wt: 335.2
InChI Key:
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Description

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid (BCPSBA) is a novel organobromine compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science. BCPSBA is a versatile and powerful reagent used in the synthesis of various organic compounds, especially those containing nitrogen-containing heterocycles. BCPSBA is also used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is not yet fully understood. However, it is believed that 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid acts as a Lewis acid and can form a bromonium ion, which can then react with various organic compounds to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid are not yet fully understood. However, it is known that 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid can act as an inhibitor of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, and it has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to handle. It is also stable and can be stored for long periods of time. However, 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid can be toxic and should be handled with care. In addition, it is important to use appropriate safety equipment and to follow proper safety protocols when working with 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid.

Future Directions

Future research on 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid in the synthesis of various organic compounds. Further studies could also be done to explore the potential of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid as an inhibitor of various enzymes and as an antimicrobial agent. Finally, further research should be done to determine the optimal conditions for the synthesis of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid.

Synthesis Methods

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid can be synthesized via a three-step process. The first step involves the reaction of 5-cyanopyridine with bromine in the presence of a Lewis acid, such as aluminum chloride. This reaction yields 4-bromo-2-cyanopyridine. The second step involves the reaction of 4-bromo-2-cyanopyridine with thiourea to yield 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzene. The third step involves the reaction of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzene with acetic anhydride to yield 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid.

Scientific Research Applications

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has been widely used in the field of medicinal chemistry. It has been used as a key reagent in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. In addition, 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has been used in the preparation of novel organobromine compounds, such as 4-bromo-2-cyano-6-methylpyridine and 4-bromo-2-cyano-3-methylpyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid involves the introduction of a bromine atom and a cyano group onto a benzene ring, followed by the addition of a thiol group to the pyridine ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "4-bromo benzoic acid", "2-cyanopyridine", "thiophenol", "potassium carbonate", "sodium nitrite", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: 4-bromo benzoic acid is reacted with sodium nitrite and sulfuric acid to form the diazonium salt intermediate.", "Step 2: The diazonium salt intermediate is then reacted with 2-cyanopyridine to form the desired product intermediate.", "Step 3: Thiophenol is added to the intermediate in the presence of potassium carbonate to form the thiol intermediate.", "Step 4: The thiol intermediate is then oxidized using hydrogen peroxide to form the final product, 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid." ] }

CAS RN

1550278-68-6

Product Name

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

Molecular Formula

C13H7BrN2O2S

Molecular Weight

335.2

Purity

95

Origin of Product

United States

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